molecular formula C9H10BrNO2 B148818 Ethyl 5-bromo-2-methylnicotinate CAS No. 129477-21-0

Ethyl 5-bromo-2-methylnicotinate

Cat. No. B148818
Key on ui cas rn: 129477-21-0
M. Wt: 244.08 g/mol
InChI Key: QVKPPFGWQMCQCI-UHFFFAOYSA-N
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Patent
US08648200B2

Procedure details

To each of 106 separate 20-mL microwave vials, add: ethyl 5-bromo-2-methylpyridine-3-carboxylate (5 g, 20.48 mmol, 1.0 equiv), selenium dioxide (2.98 g, 26.63 mmol, 1.3 equiv), and 1,4-dioxane (13 mL). Heat the vessels to 180° C. for 20 min with microwave irradiation. Combine the contents of the reaction vessels; filter through a pad of silica gel (2 kg); and rinse the pad with DCM (3 L). Concentrate the combined filtrates under reduced pressure. Split the material into two equally-sized batches, and pass each through a pad of silica gel (2 kg) eluting with DCM. Concentrate the filtrate under reduced pressure to furnish the title compound as a yellow or pale orange solid (473 g, 93.2% yield). MS (m/z) (79Br/81Br) 258/260 (M+1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.98 g
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:5]([CH3:8])=[N:6][CH:7]=1.[Se](=O)=[O:15]>O1CCOCC1>[Br:1][C:2]1[CH:3]=[C:4]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:5]([CH:8]=[O:15])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)C)C(=O)OCC
Step Two
Name
Quantity
2.98 g
Type
reactant
Smiles
[Se](=O)=O
Step Three
Name
Quantity
13 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To each of 106 separate 20-mL microwave vials
ADDITION
Type
ADDITION
Details
add
CUSTOM
Type
CUSTOM
Details
with microwave irradiation
CUSTOM
Type
CUSTOM
Details
the contents of the reaction vessels
FILTRATION
Type
FILTRATION
Details
filter through a pad of silica gel (2 kg)
WASH
Type
WASH
Details
and rinse the pad with DCM (3 L)
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the combined filtrates under reduced pressure
CUSTOM
Type
CUSTOM
Details
Split the material into two equally-sized batches
WASH
Type
WASH
Details
eluting with DCM
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)C=O)C(=O)OCC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 473 g
YIELD: PERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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